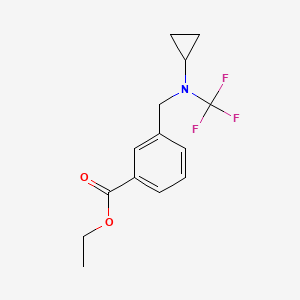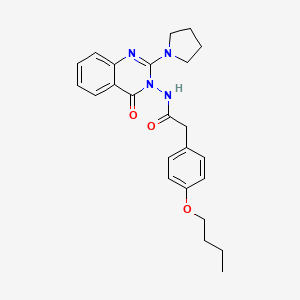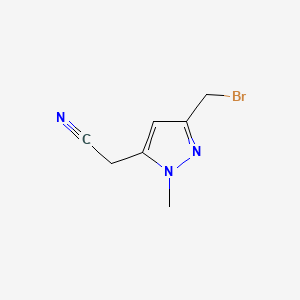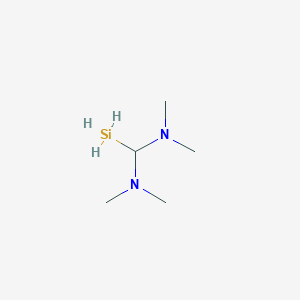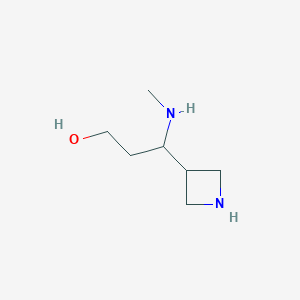
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have been studied for their potential applications in medicinal chemistry and organic synthesis. The presence of both azetidine and methylamino groups in the molecule suggests that it may have interesting biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol typically involves the formation of the azetidine ring followed by the introduction of the methylamino and propanol groups. One possible synthetic route could involve the following steps:
Formation of Azetidine Ring: Starting from a suitable precursor such as a β-amino alcohol, cyclization can be achieved using a dehydrating agent like thionyl chloride.
Introduction of Methylamino Group: The azetidine intermediate can be reacted with methylamine under basic conditions to introduce the methylamino group.
Addition of Propanol Group: The final step may involve the addition of a propanol group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various alkylated or acylated derivatives.
Scientific Research Applications
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving azetidine derivatives.
Medicine: Possible applications in drug discovery and development, particularly for compounds targeting the central nervous system.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol would depend on its specific biological target. Generally, compounds with azetidine and amino groups may interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of the azetidine class.
3-(Azetidin-3-yl)propan-1-ol: A similar compound lacking the methylamino group.
3-(Methylamino)propan-1-ol: A compound with a similar structure but without the azetidine ring.
Uniqueness
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol is unique due to the combination of the azetidine ring and the methylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C7H16N2O/c1-8-7(2-3-10)6-4-9-5-6/h6-10H,2-5H2,1H3 |
InChI Key |
QHNZOPNPFPKXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCO)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


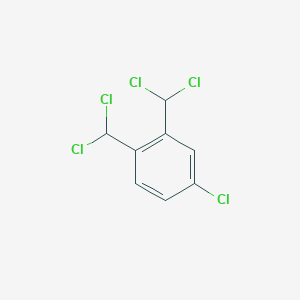
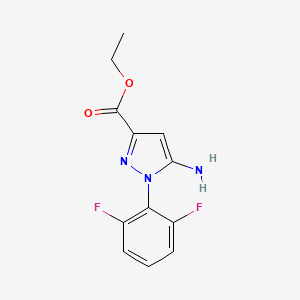

![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
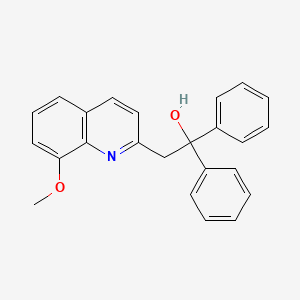
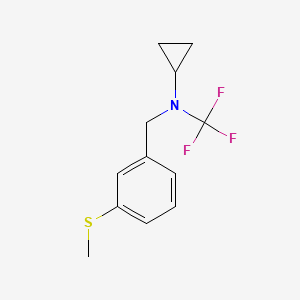
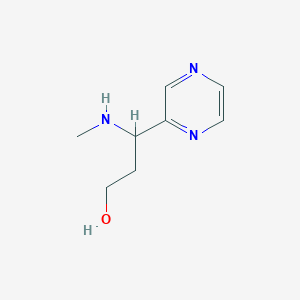
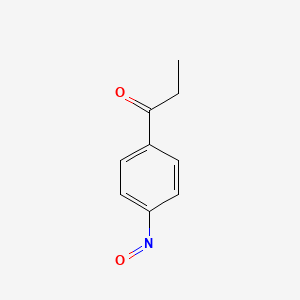
![2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B13946156.png)
